molecular formula C10H19NO2 B14221664 Acetamide, N-(4-oxooctyl)- CAS No. 823821-77-8

Acetamide, N-(4-oxooctyl)-

Cat. No.: B14221664
CAS No.: 823821-77-8
M. Wt: 185.26 g/mol
InChI Key: XDTCZHRIYQKZEN-UHFFFAOYSA-N
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Description

Acetamide, N-(4-oxooctyl)- (IUPAC: N-(4-oxooctyl)acetamide) is an alkyl-substituted acetamide derivative characterized by a linear 8-carbon chain with a ketone group at the fourth position. The 4-oxooctyl group introduces both hydrophobicity and a reactive ketone moiety, which may influence solubility, stability, and biological interactions. This analysis will focus on structurally related acetamides to infer its properties and activities.

Properties

CAS No.

823821-77-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(4-oxooctyl)acetamide

InChI

InChI=1S/C10H19NO2/c1-3-4-6-10(13)7-5-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12)

InChI Key

XDTCZHRIYQKZEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-oxooctyl)- can be achieved through several methods. One common approach involves the reaction of acetamide with 4-oxooctyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(4-oxooctyl)- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products. The final product is usually obtained through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-oxooctyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(4-oxooctyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of Acetamide, N-(4-oxooctyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Properties

Substituents on the acetamide scaffold significantly alter physicochemical properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl C₁₀H₁₃NO₂ 179.22 High lipophilicity; used in drug screening
N-(4-methoxyphenyl)acetamide 4-methoxyphenyl C₉H₁₁NO₂ 165.19 Enhanced metabolic stability due to methoxy group
N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide 3,5-dichlorophenyl + trichloroacetyl C₈H₅Cl₅NO 335.39 Electron-withdrawing groups stabilize crystal lattice
N-(4-oxooctyl)acetamide (Hypothetical) 4-oxooctyl C₁₀H₁₉NO₂ 201.27 (estimated) Predicted high hydrophobicity; ketone may enable conjugation

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance crystallinity and thermal stability .

Examples :

  • N-(4-Methoxyphenyl)-2-azidoacetamide : Synthesized via azide substitution reactions, highlighting versatility in functional group introduction .
  • N-(4-nitrophenyl)acetamide (B1): Prepared via phenolic coupling, demonstrating adaptability to electron-deficient aryl groups .

Implications for N-(4-oxooctyl)acetamide :
A plausible route could involve reacting 4-oxooctylamine with acetyl chloride under anhydrous conditions, followed by purification via crystallization.

Pharmacological Activities

Antimicrobial and Antifungal Activity
  • Compound 47/48 (benzo[d]thiazole-sulfonyl derivatives): Exhibited MIC values <5 µg/mL against gram-positive bacteria (e.g., S. aureus) .
  • N-(thiazol-2-yl)acetamide (49) : Showed potent antifungal activity against C. albicans (MIC = 2 µg/mL) .

Structural Insight :
Bulky substituents (e.g., benzo[d]thiazole) enhance target binding, while polar groups (e.g., sulfonyl) improve solubility. The 4-oxooctyl group’s ketone may mimic carbonyl interactions in enzyme active sites.

Analgesic and Anti-inflammatory Activity
  • Compound 35 (piperazinyl-sulfonyl derivative): Demonstrated 85% pain inhibition in murine models, surpassing paracetamol .
  • N-(4-hydroxyphenethyl)acetamide (2) : Isolated from Myrothecium roridum, showed moderate anti-inflammatory activity .

Relevance to N-(4-oxooctyl)acetamide :
Long alkyl chains may modulate COX-2 inhibition by aligning with hydrophobic pockets in the enzyme.

Anticancer Activity
  • Compound 38/39/40 (quinazoline-sulfonyl derivatives): IC₅₀ values of 0.8–2.5 µM against HCT-116 and MCF-7 cell lines .
  • N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide : Induced apoptosis in leukemia cells via caspase-3 activation .

Hypothetical Mechanism :
The 4-oxooctyl group’s ketone could participate in redox cycling, generating reactive oxygen species (ROS) for cytotoxicity.

Structure-Activity Relationships (SAR)

  • Aryl vs. Alkyl Substitution :
    • Aryl groups (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets .
    • Alkyl chains (e.g., 4-oxooctyl) may improve blood-brain barrier penetration but reduce target specificity.
  • Electron-Deficient vs. Electron-Rich Groups: Electron-withdrawing groups (e.g., Cl, NO₂) stabilize molecular conformation and enhance binding . Electron-donating groups (e.g., OCH₃) increase metabolic stability .

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